
1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide” is an organometallic compound. It is a type of N-heterocyclic carbene (NHC) complex, where the NHC is bound to a gold(I) center . These types of compounds are known for their use as catalysts in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, similar compounds are typically synthesized by reacting the corresponding imidazolium salt with a gold(I) compound .Molecular Structure Analysis
The molecular structure of this compound consists of a gold(I) center bound to an N-heterocyclic carbene (NHC) ligand. The NHC ligand is a 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene, which consists of an imidazole ring substituted with two 2,6-di-i-propylphenyl groups .Chemical Reactions Analysis
NHC-gold(I) complexes, such as this compound, are known to be effective catalysts in various chemical reactions. They have been used in transformations of organometallic iron complexes, selective production of 5-hydroxymethylfurfural from glucose and fructose, annulation of heterocycles via redox processing, and more .Applications De Recherche Scientifique
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, such as Bis(2-chloroethyl)amino derivatives of imidazole and related compounds, have been reviewed for their antitumor activity. These compounds are of interest for the synthesis of new antitumor drugs and compounds with diverse biological properties. The structural flexibility of imidazole derivatives allows for the development of molecules with significant biological activity, potentially including anticancer properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Antioxidant Capacity and Reaction Pathways
The antioxidant capacity of imidazole derivatives, highlighted through the ABTS/PP Decolorization Assay, elucidates the reaction pathways and antioxidant efficiency of these compounds. This understanding aids in the comparative analysis of antioxidants, potentially guiding the synthesis of novel compounds with enhanced antioxidant properties (Ilyasov, I., Beloborodov, V., Selivanova, I., & Terekhov, R., 2020).
Synthesis and Transformation of Phosphorylated Derivatives
Phosphorylated derivatives of imidazole are synthesized and studied for their chemical and biological properties. These derivatives are used in creating compounds with potential insectoacaricidal, anti-blastic, sugar-lowering, and other types of biological activity. The systematic study of these derivatives opens avenues for developing synthetic drugs and understanding their mechanism of action (Abdurakhmanova, E., Kondratyuk, K. M., Holovchenko, O., & Brovarets, V., 2018).
Orientations Futures
The use of NHC-gold(I) complexes in catalysis is a rapidly developing field with potential applications in pharmaceuticals, fine chemicals production, and materials science . Future research will likely focus on the development of new catalysts with improved activity and selectivity, as well as the exploration of new reaction pathways.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide involves the reaction of imidazole with gold chloride in the presence of a base to form the gold-imidazole complex, which is then reacted with 2,6-di-i-propylphenyl lithium to form the final product.", "Starting Materials": [ "Imidazole", "Gold chloride", "Base (such as sodium hydroxide or potassium hydroxide)", "2,6-di-i-propylphenyl lithium" ], "Reaction": [ "Imidazole is dissolved in a suitable solvent, such as ethanol or methanol.", "Gold chloride is added to the imidazole solution and stirred until dissolved.", "A base, such as sodium hydroxide or potassium hydroxide, is added to the solution to form the gold-imidazole complex.", "2,6-di-i-propylphenyl lithium is added to the gold-imidazole complex and stirred for several hours.", "The resulting mixture is then quenched with water and extracted with an organic solvent, such as ether or dichloromethane.", "The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the final product, 1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide." ] } | |
| 1240328-73-7 | |
Formule moléculaire |
C27H38AuN2O |
Poids moléculaire |
603.6 g/mol |
InChI |
InChI=1S/C27H36N2.Au.H2O/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;;1H2 |
Clé InChI |
QPUIPCDJKAPHHA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.O.[Au] |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.O.[Au] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


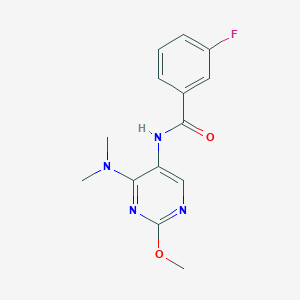
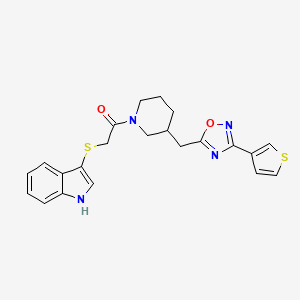
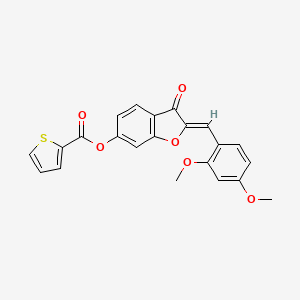
![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2610015.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2610017.png)
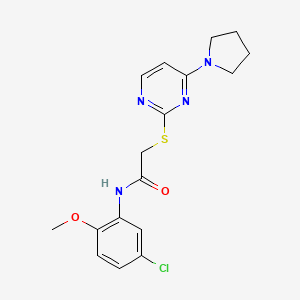
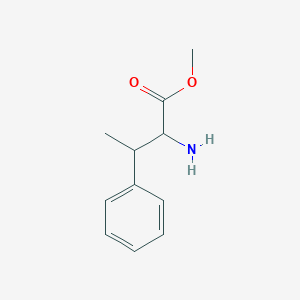
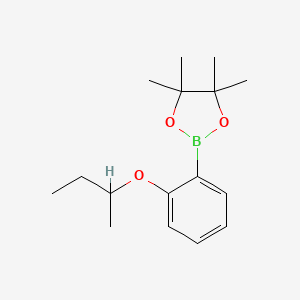
![1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one](/img/structure/B2610023.png)
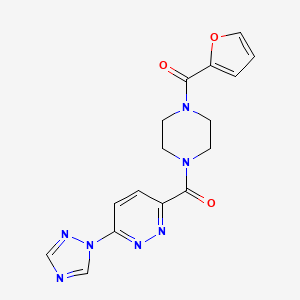
![Cyclohexyl(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2610028.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2610029.png)
![2-[4-(4-chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2610031.png)

